molecular formula C19H25ClN2O B564289 (S,S)-Palonosetron-d3 Hydrochloride CAS No. 1246816-81-8

(S,S)-Palonosetron-d3 Hydrochloride

货号: B564289
CAS 编号: 1246816-81-8
分子量: 335.89
InChI 键: OLDRWYVIKMSFFB-RAVRUBKISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S,S)-Palonosetron-d3 Hydrochloride is a deuterated form of palonosetron hydrochloride, a selective serotonin type 3 receptor antagonist. This compound is primarily used in the prevention and treatment of chemotherapy-induced nausea and vomiting. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable tool in pharmacokinetic studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-Palonosetron-d3 Hydrochloride involves several steps, starting with the preparation of the deuterated precursor. The key steps include:

    Deuteration: Introduction of deuterium atoms into the precursor molecule.

    Cyclization: Formation of the core structure through cyclization reactions.

    Hydrochloride Formation: Conversion of the free base to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Sequential addition of reagents and solvents in controlled environments.

    Purification: Use of chromatographic techniques to isolate the desired product.

    Quality Control: Rigorous testing to ensure compliance with pharmaceutical standards.

化学反应分析

Types of Reactions

(S,S)-Palonosetron-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

科学研究应用

Pharmacokinetic Studies

(S,S)-Palonosetron-d3 Hydrochloride is extensively used to investigate the absorption, distribution, metabolism, and excretion of palonosetron. The incorporation of deuterium facilitates detailed analysis of metabolic pathways and drug interactions, which is crucial for optimizing therapeutic strategies.

ParameterValue
Half-life40 hours
Binding Affinity (pKi)10.45

The long half-life compared to other serotonin type 3 receptor antagonists enhances the potential for prolonged therapeutic effects, particularly in managing CINV during chemotherapy treatments .

Biological Research

This compound plays a significant role in studying serotonin receptor modulation. It helps elucidate the mechanisms underlying serotonin's role in nausea and vomiting responses, contributing to a better understanding of gastrointestinal physiology and neuropharmacology.

Medical Research

Research has highlighted the efficacy of this compound in treating various conditions related to serotonin dysregulation. Clinical trials have demonstrated its superior efficacy compared to traditional serotonin type 3 receptor antagonists, particularly in controlling both acute and delayed phases of CINV .

Industrial Applications

In pharmaceutical development, this compound is utilized for formulating new antiemetic drugs. Its unique properties allow researchers to explore novel combinations with other agents, such as neurokinin-1 receptor antagonists, to enhance antiemetic efficacy .

Efficacy in Chemotherapy-Induced Nausea and Vomiting

Numerous clinical studies have confirmed the effectiveness of palonosetron hydrochloride in preventing CINV:

  • Study Design : Phase III trials comparing palonosetron with older serotonin type 3 receptor antagonists.
  • Results : Palonosetron showed significantly higher complete response rates in both acute (72% vs. 60.6%) and delayed phases (57% vs. 45%) compared to ondansetron and dolasetron .
StudyTreatment GroupCR Rate (Acute)CR Rate (Delayed)
Trial APalonosetron72%57%
Trial BOndansetron60.6%45%

These results emphasize the compound's potential for improving patient outcomes during chemotherapy.

作用机制

(S,S)-Palonosetron-d3 Hydrochloride exerts its effects by selectively binding to serotonin type 3 receptors, blocking the action of serotonin, a neurotransmitter involved in nausea and vomiting. This binding prevents the activation of the chemoreceptor trigger zone and the vomiting center in the brain, thereby reducing nausea and vomiting. The deuterium substitution enhances the compound’s metabolic stability, prolonging its duration of action.

相似化合物的比较

Similar Compounds

    Ondansetron: Another serotonin type 3 receptor antagonist used for similar indications.

    Granisetron: Similar mechanism of action but with different pharmacokinetic properties.

    Dolasetron: Used for the prevention of chemotherapy-induced nausea and vomiting.

Uniqueness

(S,S)-Palonosetron-d3 Hydrochloride is unique due to its deuterium substitution, which enhances its metabolic stability and prolongs its duration of action compared to other serotonin type 3 receptor antagonists. This makes it particularly valuable in pharmacokinetic studies and potentially more effective in clinical settings.

生物活性

(S,S)-Palonosetron-d3 Hydrochloride is a deuterated form of palonosetron, a well-established selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily utilized in research settings to study the pharmacological properties and biological activities associated with serotonin receptor modulation. Its unique structure, incorporating deuterium, enhances its stability and allows for detailed tracking in pharmacokinetic studies.

  • Molecular Formula : C₁₉H₂₂D₃ClN₂O
  • Molecular Weight : 335.89 g/mol
  • CAS Number : 1246816-81-8
  • Purity : >95% (HPLC)

This compound functions as a 5-HT3 receptor antagonist , inhibiting the action of serotonin at these receptors, which are critical in mediating nausea and vomiting responses. This action is particularly beneficial in the context of chemotherapy-induced nausea and vomiting (CINV), where serotonin release plays a significant role in these adverse effects. The compound's binding affinity is significantly higher than that of first-generation 5-HT3 antagonists, with studies indicating at least a 30-fold increase in efficacy .

Clinical Studies

  • Efficacy in CINV :
    • A meta-analysis demonstrated that palonosetron significantly improves control over emesis and nausea during both acute and delayed phases after highly emetogenic chemotherapy (HEC) or moderately emetogenic chemotherapy (MEC) .
    • In a randomized controlled trial, patients receiving palonosetron reported a higher rate of complete response (no emetic episodes) compared to those treated with older 5-HT3 antagonists .
  • Pharmacokinetics :
    • Palonosetron exhibits a long plasma elimination half-life of approximately 40 hours , allowing for less frequent dosing compared to older agents .
    • The deuterated form aids in distinguishing between the drug and its metabolites during studies, enhancing the understanding of its pharmacokinetic profile.

Table: Comparison of Efficacy and Pharmacokinetics

ParameterPalonosetronFirst-Generation Antagonists
Binding AffinityHigh (30-fold)Lower
Half-Life~40 hours<10 hours
Complete Response RateHigherLower
Drug Interaction ProfileMinimalMore significant interactions

Study on Pharmacokinetics

A study involving healthy volunteers assessed the pharmacokinetics of palonosetron at doses ranging from 0.25 mg to 0.75 mg. Results indicated linear pharmacokinetics within this range, supporting its use in various clinical settings .

Comparative Efficacy

In head-to-head trials against older agents like ondansetron, palonosetron consistently showed superior efficacy in preventing CINV, particularly when used in combination with neurokinin-1 (NK-1) receptor antagonists .

属性

CAS 编号

1246816-81-8

分子式

C19H25ClN2O

分子量

335.89

IUPAC 名称

(3aS)-3,3-dideuterio-2-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydrobenzo[de]isoquinolin-1-one;hydrochloride

InChI

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1/i11D2,17D;

InChI 键

OLDRWYVIKMSFFB-RAVRUBKISA-N

SMILES

C1CC2CN(C(=O)C3=C2C(=CC=C3)C1)C4CN5CCC4CC5.Cl

同义词

(3aS)-2-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one-d3 Hydrochloride;  Aloxi-d3;  Onicit-d3;  RS-25259-197-d3; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。